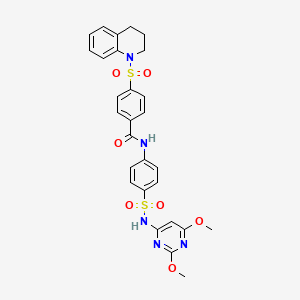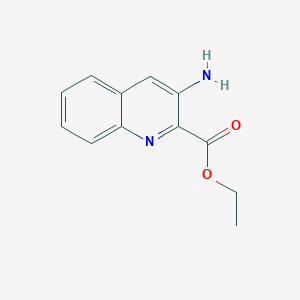
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a compound notable for its multifaceted applications and unique chemical structure. It's commonly used in various fields of scientific research, especially in chemistry, biology, medicine, and industry due to its versatile properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a series of complex organic reactions. Typically, it starts with the preparation of 3,4-dihydroquinolin-1(2H)-amine, which is then sulfonated to yield 3,4-dihydroquinolin-1(2H)-yl)sulfonyl chloride. This intermediate is then reacted with 4-aminobenzamide derivatives in the presence of a base to form the final product. Reaction conditions may vary, often involving solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production is scaled up using continuous flow processes to ensure consistent quality and yield. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the purity of the final product. The choice of reagents and the optimization of reaction conditions are crucial to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is known to undergo several types of reactions, including:
Oxidation: : This compound can be oxidized under mild conditions to form sulfone derivatives.
Reduction: : Reductive conditions can cleave the sulfonamide bond, yielding aminobenzamide and quinoline derivatives.
Substitution: : It participates in nucleophilic substitution reactions, particularly at the quinoline ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures, acidic or basic environments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions are often structurally related compounds, such as sulfone analogs from oxidation, and various quinoline and benzamide derivatives from reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its reactivity allows for the exploration of various synthetic pathways, providing insights into reaction mechanisms.
Biology
Biologically, it serves as a ligand in binding studies due to its ability to interact with proteins and enzymes. This makes it valuable in drug discovery and development, particularly in identifying new therapeutic targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-inflammatory and anticancer properties. Its structure-activity relationship (SAR) helps in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Industrial applications include its use in the synthesis of advanced materials, such as polymers and nanocomposites. Its unique chemical properties enhance the performance and durability of these materials.
Wirkmechanismus
The compound exerts its effects primarily through binding interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that modulate cellular responses, making it a valuable tool in pharmacology.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as other sulfonamide and benzamide derivatives, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide stands out due to its unique combination of a quinoline ring and sulfonamide group. This structure imparts distinct reactivity and binding properties.
List of Similar Compounds
Sulfonamide derivatives like sulfamethoxazole
Benzamide derivatives such as metoclopramide
Other quinoline derivatives like chloroquine
These comparisons highlight the unique aspects of this compound, particularly its versatile applications and distinctive chemical behavior.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O7S2/c1-39-26-18-25(30-28(31-26)40-2)32-41(35,36)22-15-11-21(12-16-22)29-27(34)20-9-13-23(14-10-20)42(37,38)33-17-5-7-19-6-3-4-8-24(19)33/h3-4,6,8-16,18H,5,7,17H2,1-2H3,(H,29,34)(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOJDYXMKOWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2433050.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2433051.png)



![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)
![11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one](/img/structure/B2433057.png)
![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)
![1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2433062.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2433065.png)
![N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2433067.png)
![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)
![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2433069.png)
